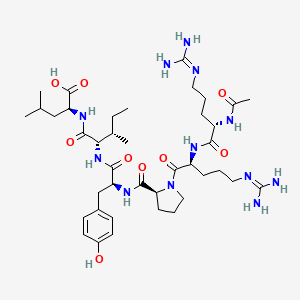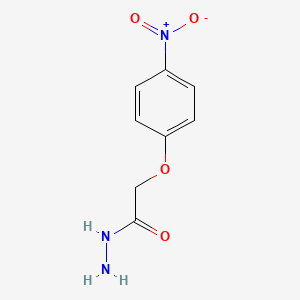
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene
Overview
Description
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is a brominated aromatic compound with the molecular formula C12H4Br6 and a molecular weight of 627.584 g/mol . This compound is characterized by its high bromine content, making it a significant subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene typically involves the bromination of biphenyl compounds. One common method is the stepwise bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include chloroform or carbon tetrachloride.
Catalyst: Iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine feed rate, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple bromine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the compound can be involved in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex brominated aromatic compounds.
Materials Science: Investigated for its potential use in flame retardants due to its high bromine content.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of specialty polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include:
Halogen Bonding: Interaction with electron-rich sites on biomolecules or other chemical entities.
Electrophilic Aromatic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,5,5’-Hexabromobiphenyl: Another brominated biphenyl compound with similar properties but different bromination pattern.
1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene: A compound with a similar structure but different functional groups.
3,3’,5,5’-Tetrabromobiphenyl: A related compound with bromine atoms in different positions on the biphenyl structure.
Uniqueness
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring flame retardancy and high reactivity in substitution reactions.
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVZFMPNHHLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153092 | |
| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120991-47-1 | |
| Record name | 2,2',3,4,5,5'-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,5'-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U536F0G05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




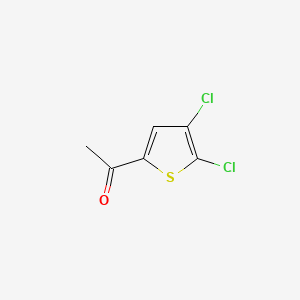
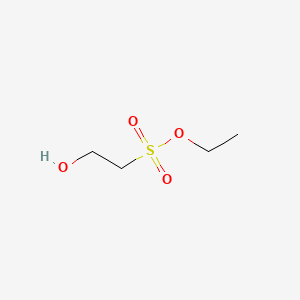
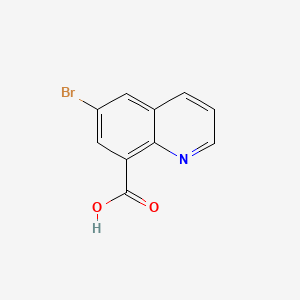

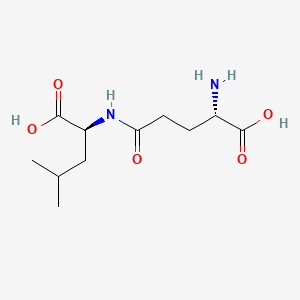

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)



